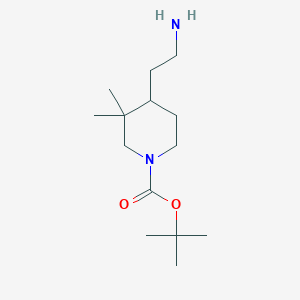![molecular formula C11H16BrNO B7961695 [2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine](/img/structure/B7961695.png)
[2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine: is an organic compound with the molecular formula C11H16BrNO It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methoxy group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenethylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the aromatic ring.
Methylation: The intermediate product is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the dimethylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated, cyanated, or aminated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of brominated and methoxylated phenethylamines on biological systems.
Medicine:
Drug Development: It serves as a precursor or building block in the development of new drugs, particularly those targeting neurological pathways.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3-Bromo-4-methoxyphenethylamine
- 4-Methoxyphenethylamine
- 2-Bromo-4-methoxyphenethylamine
Comparison:
- Uniqueness: [2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine is unique due to the presence of both bromine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
- Chemical Properties: The combination of these functional groups can lead to distinct chemical properties, such as increased lipophilicity or altered electronic distribution, which can affect its behavior in various chemical reactions and biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)7-6-9-4-5-11(14-3)10(12)8-9/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOXGNWGYUCRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B7961625.png)

![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7961666.png)






![7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7961711.png)


